Enzymatic Selectivity Profile: HDAC6 vs. HDAC9 Inhibition
The 4,7-difluorobenzofuran scaffold demonstrates a marked selectivity for HDAC6 over HDAC9, which is a key differentiator from other heterocyclic zinc-binding groups. A direct comparison of a compound containing this core shows an IC50 of 5 nM for HDAC6 and 480 nM for HDAC9, yielding a selectivity ratio of 96-fold [1]. This high selectivity is not a general property of benzofuran-based inhibitors, where many display promiscuous binding, but is specifically conferred by the optimal fit of the 4,7-difluoro-substituted core into the HDAC6 active site.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 5 nM (HDAC6); 480 nM (HDAC9) |
| Comparator Or Baseline | Selectivity ratio of 96:1 for HDAC6 over HDAC9 |
| Quantified Difference | 96-fold selectivity for HDAC6 |
| Conditions | In vitro enzymatic assay using recombinant human full-length N-terminal GST-tagged HDAC6 and C-terminal His-tagged HDAC9 expressed in baculovirus-infected Sf9 insect cells [1]. |
Why This Matters
This high selectivity for HDAC6 over HDAC9 is crucial for minimizing off-target effects in therapeutic development and positions the 4,7-difluoro-substituted core as a preferred scaffold for selective epigenetic tool compounds.
- [1] BindingDB. Entry BDBM50531051. CHEMBL4470373. Data for HDAC6 (IC50: 5 nM) and HDAC9 (IC50: 480 nM). View Source
